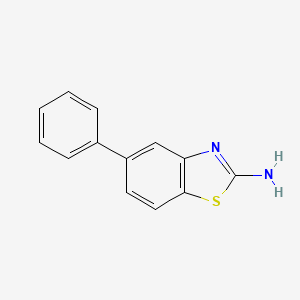

2-Benzothiazolamine, 5-phenyl-

Description

Overview of Benzothiazolamine Scaffolds in Chemical Science

The benzothiazole (B30560) core, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, has been a subject of chemical inquiry for over a century. wikipedia.orgtandfonline.comrsc.orgjddtonline.info Its derivatives are noted for their wide-ranging applications and diverse biological activities. tandfonline.comrsc.orgjddtonline.infoderpharmachemica.combenthamscience.comscispace.com

The journey of benzothiazole chemistry began with its initial synthesis in the late 19th century. pcbiochemres.com Early research focused on understanding the fundamental reactivity and properties of this heterocyclic system. A significant advancement in the synthesis of benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, a method that remains a cornerstone of their preparation. nih.govorganic-chemistry.org Over the decades, the field has expanded dramatically, with chemists developing a vast library of derivatives and exploring their utility in various scientific domains. rsc.org

The introduction of an amine group at the 2-position of the benzothiazole ring system, forming the 2-benzothiazolamine moiety, imparts unique properties and has greatly expanded the research applications of this scaffold. ontosight.aischolarsresearchlibrary.com This moiety is a key feature in a multitude of biologically active compounds, with derivatives being investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. tandfonline.comjddtonline.infoderpharmachemica.combenthamscience.comscispace.comontosight.ai The presence of the amino group provides a crucial site for further chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. derpharmachemica.comontosight.ai The versatility of the 2-benzothiazolamine scaffold has solidified its importance in medicinal chemistry and materials science. tandfonline.comrsc.org

Rationale for Investigating 5-Phenyl Substitution in 2-Benzothiazolamine

A phenyl group is a cyclic group of atoms with the formula C₆H₅, derived from benzene. wikipedia.orgturito.com When attached to a parent molecule, it is a relatively large and hydrophobic substituent. wikipedia.orgstackexchange.com The phenyl group's aromatic nature allows it to participate in various non-covalent interactions, such as π-π stacking and cation-π interactions, which can be crucial for the binding of a molecule to a biological target. acs.org In the context of 2-Benzothiazolamine, 5-phenyl-, the phenyl ring introduces a significant steric presence and the potential for these specific aromatic interactions, which are not present in the unsubstituted parent compound.

The introduction of a phenyl group at the 5-position is expected to have a profound impact on both the electronic and steric properties of the 2-benzothiazolamine scaffold.

Electronic Effects: The phenyl group is generally considered to be inductively withdrawing (-I) due to the higher electronegativity of its sp² hybridized carbon atoms. wikipedia.orgstackexchange.comquora.comquora.comreddit.com However, it can also act as a resonance donating group (+M) when conjugated with a suitable system. wikipedia.org The net electronic effect of the phenyl substituent on the benzothiazolamine ring will be a balance of these inductive and resonance effects, which can influence the molecule's reactivity, polarity, and ability to interact with other molecules.

Steric Effects: The phenyl group is a bulky substituent, and its presence at the 5-position will introduce significant steric hindrance. stackexchange.comechemi.com This steric bulk can influence the conformation of the molecule and may play a role in directing the binding of the molecule to specific targets, potentially enhancing selectivity. The A-value for a phenyl group, a measure of its steric demand, is approximately 3.0 kcal/mol, indicating a considerable size. stackexchange.comechemi.com

The following table summarizes the hypothesized effects of the 5-phenyl substitution:

| Property | Hypothesized Effect of 5-Phenyl Group | Rationale |

| Solubility | Decreased in polar solvents | The phenyl group is hydrophobic. wikipedia.org |

| Reactivity | Modified electron density may alter reactivity at the amine and thiazole groups. | The phenyl group has both inductive and resonance effects. wikipedia.orgquora.com |

| Biological Activity | Potential for enhanced or altered biological interactions. | The phenyl group can engage in π-π stacking and introduces steric bulk. acs.orgroaldhoffmann.com |

Current Research Gaps and Future Perspectives for 2-Benzothiazolamine, 5-phenyl-

Despite the strong theoretical rationale for its investigation, there is a notable lack of published research specifically on 2-Benzothiazolamine, 5-phenyl-. While the synthesis and properties of many other benzothiazolamine derivatives are well-documented, this particular compound remains largely unexplored. sigmaaldrich.combldpharm.comlookchem.com

The primary research gap is the absence of experimental data to validate the hypothesized properties of 2-Benzothiazolamine, 5-phenyl-. Future research should focus on:

Synthesis and Characterization: Developing and optimizing a synthetic route to produce 2-Benzothiazolamine, 5-phenyl- in good yield and purity, followed by comprehensive characterization using modern analytical techniques.

Physicochemical Properties: Experimental determination of key physicochemical parameters such as solubility, pKa, and lipophilicity.

Biological Screening: A broad-based biological screening to identify any potential therapeutic activities of the compound.

Computational Modeling: In-depth computational studies to further elucidate the electronic and conformational properties of the molecule and to guide further experimental work.

The exploration of 2-Benzothiazolamine, 5-phenyl- represents a promising avenue for the discovery of novel compounds with potentially valuable applications. The unique combination of the well-established benzothiazolamine scaffold and the influential 5-phenyl substituent warrants a dedicated research effort to unlock its full potential.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-13-15-11-8-10(6-7-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAKYVNUINGBTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzothiazolamine, 5 Phenyl and Its Analogues

Classical and Established Synthetic Pathways to 2-Benzothiazolamines

The synthesis of the 2-aminobenzothiazole (B30445) core is well-established, with several classical pathways developed over the last century. These methods primarily involve the construction of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.

Condensation Reactions Involving 2-Aminothiophenol (B119425) Derivatives

One of the most common and versatile methods for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with a partner molecule that provides the C2 carbon of the thiazole ring. nih.gov

The reaction between 2-aminothiophenol and various aldehydes is a widely used method for generating 2-substituted benzothiazoles. wikipedia.org This reaction typically proceeds through the formation of a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the aromatic benzothiazole (B30560). A variety of catalysts and oxidizing agents can be employed to facilitate this transformation, including iodine, manganese dioxide, and even air. wikipedia.org The reaction is highly adaptable, allowing for the synthesis of a wide array of 2-aryl and 2-alkyl benzothiazoles. researchgate.net

Similarly, the condensation of 2-aminothiophenol with carboxylic acids or their derivatives (such as acid chlorides or esters) is a fundamental route to 2-substituted benzothiazoles. indexcopernicus.com These reactions often require dehydrating agents like polyphosphoric acid (PPA) or high temperatures to drive the cyclization. indexcopernicus.com

Table 1: Examples of Catalysts in 2-Arylbenzothiazole Synthesis from 2-Aminothiophenol and Aldehydes

Beyond aldehydes and carboxylic acids, other carbonyl compounds can be utilized. For instance, a metal-free synthesis of 2-aminobenzothiazoles has been developed from the reaction of cyclohexanones and thioureas, catalyzed by iodine with molecular oxygen as the oxidant. nih.govorganic-chemistry.org This method proceeds through enolization, α-iodination, nucleophilic substitution, cyclization, and finally dehydrogenation to form the aromatic benzothiazole ring system. organic-chemistry.org

Ring-Closure Approaches to the Benzothiazole Core

An alternative to building the thiazole ring onto an aminothiophenol is to start with a substituted aniline (B41778) and perform a cyclization reaction that introduces the sulfur atom and forms the C-S and C-N bonds of the thiazole ring.

A prominent example is the oxidative cyclization of arylthioureas. guidechem.com In this approach, a substituted aniline is first converted to the corresponding phenylthiourea (B91264). slideshare.net This intermediate is then treated with an oxidizing agent, such as bromine in chloroform (B151607) or acetic acid, to induce ring closure and form the 2-aminobenzothiazole. indexcopernicus.comnih.gov This method is particularly relevant for the synthesis of 2-amino derivatives. However, for unsymmetrically substituted anilines, this reaction can sometimes lead to a mixture of regioisomers. nih.gov

Another classical approach involves the reaction of a 4-substituted aniline with potassium thiocyanate (B1210189) and bromine in acetic acid, which can directly yield 6-substituted 2-aminobenzothiazoles. nih.gov

Targeted Synthesis of 2-Benzothiazolamine, 5-phenyl-

The synthesis of the specific target compound, 2-Benzothiazolamine, 5-phenyl-, requires a strategy that precisely controls the introduction of the phenyl group at the 5-position of the benzothiazole ring system. This can be achieved either by starting with a precursor that already contains the biphenyl (B1667301) framework or by introducing the phenyl group onto a pre-formed, suitably functionalized benzothiazole ring.

Specific Precursor Selection and Functional Group Transformations for 5-Phenyl Introduction

Two primary strategies can be envisioned for the targeted synthesis of 2-Benzothiazolamine, 5-phenyl-.

The first strategy relies on the selection of a precursor that already contains the required biphenyl structure. The key starting material for this approach is 3-aminobiphenyl (B1205854). guidechem.comwikipedia.orgnih.gov This compound can be converted into a phenylthiourea intermediate, which is then subjected to oxidative cyclization. A solid-phase synthesis protocol has been described for producing 2-aminobenzothiazoles where an aniline is reacted with a resin-bound isothiocyanate to form an N-acyl, N'-phenylthiourea. nih.gov Subsequent cyclization with bromine and cleavage from the resin yields the final product. nih.gov When 3-aminobiphenyl is used as the starting aniline, this method yields the desired 2-Amino-5-phenylbenzothiazole. nih.gov It is noted, however, that this cyclization can sometimes produce a mixture of the 5-phenyl and 7-phenyl isomers. nih.gov

Table 2: Characterization Data for 2-Amino-5-phenylbenzothiazole

The second strategy involves a functional group transformation on a pre-formed benzothiazole ring. This typically employs modern cross-coupling chemistry. For this approach, a 2-amino-5-halobenzothiazole, such as 2-amino-5-bromobenzothiazole (B52254), would serve as the key intermediate. The phenyl group can then be introduced via a palladium-catalyzed Suzuki cross-coupling reaction with phenylboronic acid. nih.gov The Suzuki reaction is a powerful and widely used method for forming carbon-carbon bonds, and its application to halogenated benzothiazoles allows for the late-stage introduction of aryl substituents. nih.govresearchgate.net This method offers high functional group tolerance and generally proceeds under mild conditions, making it an attractive alternative to building the biphenyl framework from the start. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction parameters is critical for maximizing the yield and selectivity in the synthesis of 2-substituted benzothiazoles. Key variables that are frequently fine-tuned include the choice of catalyst, solvent, temperature, and reaction time. The interplay of these factors dictates the reaction's efficiency and the purity of the final product.

Research into the synthesis of 2-phenyl-1,3-benzothiazole, a closely related analogue, highlights the impact of solvent choice on reaction yield. In a study utilizing self-assembled Co3O4 nano-flakes as a catalyst for the reaction between 2-aminothiophenol and benzaldehyde, a screening of various solvents revealed that conducting the reaction under neat (solvent-free) conditions provided the highest yield in the shortest time. researchgate.net

| Solvent | Yield (%) | Time (min) | Reference |

|---|---|---|---|

| Ethanol | 92 | 5 | researchgate.net |

| Neat (Solvent-Free) | 95 | 5 | researchgate.net |

The nature of substituents on the aromatic aldehydes used in condensation reactions with 2-aminothiophenol also influences product yields. Studies have shown that both electron-donating groups (EDG) and electron-withdrawing groups (EWG) can be compatible with various catalytic systems, though yields may vary. mdpi.com For instance, some protocols report higher yields with EWGs, while others achieve better results with EDGs, underscoring the need to tailor reaction conditions to specific substrates. mdpi.com

Modern and Sustainable Synthetic Strategies

Modern synthetic approaches for benzothiazole derivatives increasingly prioritize sustainability, efficiency, and atom economy. nih.gov This has led to a focus on catalytic methods that lower activation energy and green chemistry principles that reduce environmental impact. nih.gov

Catalysis is central to the modern synthesis of benzothiazoles, offering pathways that are often more efficient and selective than stoichiometric methods. mdpi.comnih.gov Both transition metal catalysts and organocatalysts have been successfully employed.

Transition metals are widely used to catalyze the formation of the benzothiazole ring system. nih.gov Palladium, copper, ruthenium, and nickel have all been employed in various synthetic strategies. nih.govacs.org

A notable method involves the palladium-catalyzed intramolecular cyclization of thiobenzanilides through a C-H functionalization and C-S bond formation process. acs.org This approach avoids the pre-functionalization of starting materials, which is a limitation of some traditional methods. acs.org A catalytic system comprising Pd(II), Cu(I), and Bu4NBr has been shown to produce a variety of substituted benzothiazoles in high yields. acs.org

Other effective transition metal-catalyzed syntheses include:

Ruthenium(III)-catalyzed intramolecular oxidative coupling of N-arylthioureas. nih.gov

Palladium(II)-catalyzed intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas. nih.gov

Copper-catalyzed reactions, where CuO has been identified as an effective catalyst for the reaction of 2-bromoanilines with dithiocarbamates. nih.gov For less reactive 2-chloroanilines, a more potent catalyst like Pd(PPh3)4 is required. nih.gov

| Catalyst System | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| Pd(II) / Cu(I) / Bu4NBr | Intramolecular C-H Functionalization/C-S Cyclization | High yields with good functional group tolerance | acs.org |

| RuCl3 | Intramolecular Oxidative Coupling | Direct synthesis from N-arylthioureas | nih.gov |

| Pd(OAc)2 | Intramolecular Oxidative Cyclization | Forms 2-(dialkylamino)benzothiazoles | nih.gov |

| CuO | Reaction of 2-haloanilines with dithiocarbamates | Effective for 2-bromoaniline (B46623) substrates | nih.gov |

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, represents an important frontier in sustainable chemistry. In the context of benzothiazole-related structures, organocatalytic methods have been developed for asymmetric synthesis, yielding chiral products. For example, the asymmetric [4+2] cyclization of 2-benzothiazolimines with aldehydes can be catalyzed by commercially available chiral amines, producing pyrimido[2,1-b]benzothiazoles in high yields and with excellent stereoselectivities. acs.org Chiral phosphoric acids have also been used to catalyze cycloaddition reactions between 2-benzothiazolimines and enecarbamates, affording diverse benzothiazolopyrimidines. researchgate.net While these examples produce more complex fused systems rather than 2-Benzothiazolamine, 5-phenyl- itself, they demonstrate the potential of organocatalysis in synthesizing structurally related chiral molecules. acs.orgresearchgate.net

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly being applied to the synthesis of benzothiazoles. nih.govresearchgate.net Key strategies include the use of environmentally benign solvents or the elimination of solvents altogether. mdpi.com

To align with green chemistry principles, significant effort has been directed toward developing synthetic protocols that operate in aqueous media or without any solvent. nih.gov

Solvent-Free Reactions:

Mechanochemical Synthesis: This technique uses mechanical energy, such as ball milling, to drive reactions. The synthesis of 2-substituted benzothiazole analogues has been achieved using ZnO nanoparticles as a catalyst under solvent-free ball milling conditions, resulting in high yields in short reaction times at room temperature. mdpi.com

Molten State Reactions: Some heterocyclic compounds can be synthesized by heating the reactants together in a molten state without any catalyst or solvent, offering excellent yields. mdpi.com

Microwave Irradiation: The use of amberlite IR120 resin under microwave irradiation provides a solvent-free method to obtain 2-substituted benzothiazoles in high yields (88-95%) within 5-10 minutes. mdpi.com

Aqueous/Green Solvent Reactions:

Glycerol (B35011): As a non-toxic, biodegradable, and recyclable liquid, glycerol has been used as a green reaction medium. The condensation of 2-aminothiophenols with aromatic aldehydes proceeds efficiently in glycerol, even without a catalyst, to produce 2-arylbenzothiazoles. nih.gov

Aqueous Media: Samarium triflate has been used as a reusable acid catalyst for the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org Similarly, reactions using NH4Cl as a catalyst have been successfully performed in a methanol-water mixed solvent at room temperature. nih.gov

| Green Strategy | Conditions/Catalyst | Key Advantage | Reference |

|---|---|---|---|

| Mechanochemistry | Ball milling, ZnO NPs | Solvent-free, room temperature, cost-effective | mdpi.com |

| Microwave-Assisted | Amberlite IR120 resin | Solvent-free, rapid (5-10 min), high yields | mdpi.com |

| Green Solvent | Glycerol | Catalyst-free, biodegradable solvent | nih.gov |

| Aqueous Medium | Samarium triflate | Mild conditions, reusable catalyst | organic-chemistry.org |

| Aqueous Medium | NH4Cl in Methanol/Water | Room temperature, simple catalyst | nih.gov |

Green Chemistry Principles in 2-Benzothiazolamine, 5-phenyl- Synthesis

Microwave-Assisted and Photochemical Synthesis

The synthesis of 2-aminobenzothiazole derivatives has been significantly advanced by the adoption of modern techniques such as microwave irradiation, which often leads to reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. scielo.brrjpbcs.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has proven to be a powerful tool for the rapid construction of heterocyclic libraries. In the context of 2-Benzothiazolamine, 5-phenyl-, microwave energy can be effectively utilized for cross-coupling reactions to install the 5-phenyl substituent. A notable example involves the solid-phase synthesis of 2-aminobenzothiazoles, where palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are performed on a resin-bound 2-amino-5-bromobenzothiazole intermediate. These reactions, promoted by microwave irradiation, facilitate the efficient formation of the C-C bond between the benzothiazole core and the phenyl group. nih.gov The use of Pd(PPh₃)₄ as a catalyst under microwave conditions has been found to be effective for these transformations. nih.gov This approach allows for the generation of 5-phenyl-2-aminobenzothiazole from its 5-bromo precursor in a mixture with its 7-phenyl isomer. nih.gov

The general synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with aromatic aldehydes is also significantly enhanced by microwave irradiation, offering a green chemistry approach with reduced by-product formation. scielo.br While this method typically yields 2-arylbenzothiazoles, its principles can be adapted for analogues of the target compound.

Table 1: Microwave-Assisted Synthesis of Phenyl-Substituted 2-Aminobenzothiazole

| Precursor | Coupling Partner | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Resin-bound 2-amino-5-bromobenzothiazole | Phenylboronic acid (Suzuki) | Pd(PPh₃)₄ | Microwave | 5-Phenyl-2-aminobenzothiazole (mixture with 7-phenyl isomer) | nih.gov |

| Resin-bound 2-amino-5-bromobenzothiazole | Tributyl(phenyl)stannane (Stille) | Pd(PPh₃)₄ | Microwave | 5-Phenyl-2-aminobenzothiazole (mixture with 7-phenyl isomer) | nih.gov |

Photochemical Synthesis: Photochemical methods offer an alternative pathway for the formation of the benzothiazole nucleus. Research has demonstrated the photochemical synthesis of 2-methylbenzothiazoles from ortho-halogenothioacetanilides. rsc.org This process involves a light-induced intramolecular cyclization. While this specific reaction produces a 2-methyl derivative, the underlying principle of photo-cyclization could potentially be adapted for the synthesis of 2-aminobenzothiazole scaffolds from suitably designed precursors, such as N-(ortho-halophenyl)-N'-arylthioureas. However, specific examples of the direct photochemical synthesis of 2-Benzothiazolamine, 5-phenyl- are not extensively documented in the literature.

Derivatization and Functionalization of the 2-Benzothiazolamine, 5-phenyl- Scaffold

The 2-Benzothiazolamine, 5-phenyl- structure possesses multiple reactive sites, making it a versatile scaffold for further chemical modification. rsc.org Functionalization can be targeted at the exocyclic amino group at position 2, the benzothiazole ring system itself, or the pendant 5-phenyl moiety.

Modification of the Amino Group at Position 2

The exocyclic amino group at the C2 position is a primary site for derivatization due to its nucleophilic character. nih.gov A wide array of functional groups can be introduced through reactions such as acylation, sulfonylation, alkylation, and condensation.

Acylation and Related Reactions: The 2-amino group readily reacts with electrophilic reagents like acid chlorides and anhydrides to form amide derivatives. nih.gov A common strategy involves acylation with chloroacetyl chloride, which installs a reactive chloroacetamide side chain. nih.govnih.gov This intermediate can then undergo nucleophilic substitution with various amines or other nucleophiles to generate a diverse library of compounds. nih.govacs.org

Formation of Schiff Bases and Fused Heterocycles: Condensation of the 2-amino group with various aldehydes and ketones yields the corresponding Schiff bases (azomethines). nih.govuokerbala.edu.iq These imines are valuable intermediates themselves and can be used to construct more complex fused heterocyclic systems. For instance, the reaction with isatins in the presence of a copper catalyst can lead to 2-amino-pbt derivatives. mdpi.com The inherent reactivity of the endocyclic nitrogen and the exocyclic amino group makes 2-aminobenzothiazoles ideal precursors for fused imidazo[2,1-b] mdpi.comnih.govbenzothiazoles via reaction with isocyanides and aldehydes. nih.gov

Phosphorylation: The amino group can also be functionalized with phosphorus-containing groups. Reactions with phosphorus halides can yield phosphorylated and oxo-/thiophosphorylated derivatives, which have been explored for their biological activities. mdpi.com

Table 2: Representative Derivatization Reactions at the 2-Amino Group

| Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Chloroacetyl chloride | Acylation | N-(Benzothiazol-2-yl)-2-chloroacetamide | nih.govnih.gov |

| Aromatic aldehydes | Condensation | Schiff Bases (Azomethines) | nih.govuokerbala.edu.iq |

| Isatins / CuCl₂ | Condensation/Cyclization | 2-Amino-pbt derivatives | mdpi.com |

| Phosphorus halides | Phosphorylation | Phosphorylated derivatives | mdpi.com |

| Indole-3-carbaldehyde / Aryl isocyanides | Multicomponent reaction | Imidazo[2,1-b] mdpi.comnih.govbenzothiazoles | nih.gov |

Regioselective Functionalization of the Benzothiazole Ring System

Direct regioselective functionalization of the pre-formed 5-phenyl-2-aminobenzothiazole ring via electrophilic aromatic substitution presents a significant challenge due to the presence of multiple directing groups. The 2-amino group is a strongly activating, ortho-, para-directing group, which would favor substitution at positions 4 and 6. The 5-phenyl group's directing effect is more complex. Consequently, the synthesis of specifically substituted benzothiazoles often relies on using a pre-functionalized aniline as the starting material. nih.gov

For instance, the synthesis of 6-substituted 2-aminobenzothiazoles is commonly achieved by starting with the corresponding 4-substituted aniline and reacting it with a thiocyanate salt in the presence of bromine. nih.govucl.ac.be This "bottom-up" approach provides unambiguous regiocontrol.

While direct C-H functionalization on the 2-aminobenzothiazole core is less common, related heterocyclic systems like 2,1,3-benzothiadiazole (B189464) have been shown to undergo regioselective Ir-catalyzed C-H borylation, which could serve as a model for future developments in benzothiazole chemistry. nih.gov Such a reaction, if applied to the 5-phenyl-2-aminobenzothiazole scaffold, could potentially provide access to versatile borylated intermediates for further cross-coupling reactions.

Chemical Transformations on the 5-Phenyl Moiety

The 5-phenyl substituent offers another handle for the structural modification of the parent molecule. This pendant aromatic ring can undergo typical electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions will be dictated by the electronic nature of the benzothiazol-2-ylamino group attached to it. This group generally acts as an ortho-, para-director.

Potential transformations on the 5-phenyl ring include:

Nitration: Introduction of a nitro group, typically at the para-position of the phenyl ring, using standard nitrating agents (e.g., HNO₃/H₂SO₄).

Halogenation: Incorporation of halogen atoms (Cl, Br, I) using appropriate halogenating agents (e.g., Br₂/FeBr₃).

Sulfonation: Addition of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the presence of the amino group on the benzothiazole ring can complicate these reactions by coordinating to the Lewis acid catalyst. Protection of the amino group might be necessary.

These modifications allow for the fine-tuning of the molecule's steric and electronic properties, which is crucial for applications in materials science and medicinal chemistry.

Spectroscopic and Advanced Structural Elucidation of 2 Benzothiazolamine, 5 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon environments and their connectivities within 2-Benzothiazolamine, 5-phenyl- can be assembled.

Proton (1H) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The expected signals for 2-Benzothiazolamine, 5-phenyl- would appear in distinct regions of the spectrum, corresponding to the aromatic protons of the benzothiazole (B30560) and phenyl rings, as well as the amine protons.

The benzothiazole core protons are expected to exhibit characteristic splitting patterns. The proton at position 7 (H-7) would likely appear as a doublet, coupled to the proton at position 6 (H-6). Similarly, H-6 would present as a doublet of doublets, being coupled to both H-7 and H-4. The proton at H-4 would likely be a singlet or a narrowly split doublet. The protons of the 5-phenyl substituent would typically appear as a complex multiplet in the aromatic region. The two amine protons (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Interactive Table 1: Hypothetical ¹H NMR Chemical Shift and Coupling Constant Data for 2-Benzothiazolamine, 5-phenyl- (Note: The following data are illustrative, based on typical values for this class of compound, as specific experimental data was not found in the searched sources.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.85 | d | 1.8 |

| H-6 | 7.65 | dd | 8.2, 1.8 |

| H-7 | 7.30 | d | 8.2 |

| Phenyl H (ortho) | 7.55 | m | - |

| Phenyl H (meta, para) | 7.40 | m | - |

| -NH₂ | 5.50 | br s | - |

Carbon-13 (¹³C) NMR Spectroscopic Insights into Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of each carbon atom. For 2-Benzothiazolamine, 5-phenyl-, distinct signals are expected for the nine carbons of the benzothiazole ring system and the six carbons of the phenyl substituent.

The carbon atom C-2, being bonded to two nitrogen atoms and a sulfur atom, is expected to be the most downfield signal in the spectrum. The quaternary carbons (C-3a, C-5, C-7a, and the phenyl C-1') would also show characteristic chemical shifts. The remaining protonated aromatic carbons would appear in the typical range of 110-130 ppm.

Interactive Table 2: Hypothetical ¹³C NMR Chemical Shift Assignments for 2-Benzothiazolamine, 5-phenyl- (Note: The following data are illustrative, based on typical values for this class of compound, as specific experimental data was not found in the searched sources.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 168.5 |

| C-3a | 152.0 |

| C-4 | 122.5 |

| C-5 | 138.0 |

| C-6 | 126.0 |

| C-7 | 121.0 |

| C-7a | 130.5 |

| Phenyl C-1' | 140.0 |

| Phenyl C-2', 6' | 129.0 |

| Phenyl C-3', 5' | 128.5 |

| Phenyl C-4' | 127.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 2-Benzothiazolamine, 5-phenyl-, COSY would show cross-peaks between adjacent protons, such as H-6 and H-7, confirming their connectivity within the benzothiazole ring. hmdb.ca

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each protonated carbon would show a cross-peak with its attached proton(s), allowing for the definitive assignment of carbons like C-4, C-6, C-7, and the carbons of the phenyl ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For 2-Benzothiazolamine, 5-phenyl- (C₁₃H₁₀N₂S), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally observed value to confirm the molecular formula.

Interactive Table 3: HRMS Data for 2-Benzothiazolamine, 5-phenyl-

| Ion | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

| [C₁₃H₁₁N₂S]⁺ | 227.0637 | 227.0635 |

Elucidation of Fragmentation Pathways and Structural Information

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint and offers valuable clues about the compound's structure. The presence of the stable aromatic rings in 2-Benzothiazolamine, 5-phenyl- would likely result in a prominent molecular ion peak.

Plausible fragmentation pathways for this compound could include:

Loss of HCN: A common fragmentation for amino-substituted heterocyclic compounds.

Cleavage of the phenyl group: Resulting in a fragment corresponding to the 2-aminobenzothiazole (B30445) core.

Ring cleavage: Fragmentation of the benzothiazole ring system itself, leading to various smaller fragments.

Analysis of these fragmentation patterns helps to confirm the presence of the key structural motifs within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within 2-Benzothiazolamine, 5-phenyl-. The analysis of vibrational modes is based on the characteristic frequencies at which different parts of the molecule vibrate.

The IR spectrum of the parent compound, 2-aminobenzothiazole, provides a foundational reference for interpreting the spectrum of its 5-phenyl derivative. nist.gov For related structures, such as 2-Amino-5-bromobenzothiazole (B52254), characteristic peaks are observed for N-H stretching, C=N stretching of the thiazole (B1198619) ring, and aromatic C-C stretching vibrations. nih.gov In the case of 2-Amino-5-bromobenzothiazole, IR bands appear around 3409 and 3270 cm⁻¹ (N-H stretching), 1642 cm⁻¹ (likely from C=N stretching and NH₂ scissoring), and 1529 cm⁻¹ (aromatic ring stretching). nih.gov

For 2-Benzothiazolamine, 5-phenyl-, the spectrum is expected to present a combination of vibrations from the 2-aminobenzothiazole core and the appended phenyl group. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration within the thiazole ring is a characteristic feature, often appearing in the 1630-1650 cm⁻¹ range. researchgate.net Aromatic C=C stretching vibrations from both the benzothiazole and the phenyl ring systems would produce a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net Vibrational modes corresponding to C-H bending in the aromatic rings are also expected. researchgate.net

Computational studies, often employed alongside experimental data, help in the precise assignment of these vibrational modes. nih.govchemijournal.com The analysis of both IR and Raman spectra provides complementary information, as some vibrational modes may be more prominent in one technique than the other due to selection rules. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound and Data |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | 2-Amino-5-bromobenzothiazole shows bands at 3409 and 3270 cm⁻¹. nih.gov |

| C=N Stretch (thiazole ring) | 1630 - 1650 | Observed at 1642 cm⁻¹ in 2-Amino-5-bromobenzothiazole. nih.gov A peak at 1640 cm⁻¹ is attributed to C=N stretching in the benzothiazole aromatic ring. researchgate.net |

| Aromatic C=C Stretch | 1450 - 1600 | A peak at 1529 cm⁻¹ is seen in 2-Amino-5-bromobenzothiazole. nih.gov A band at 1536 cm⁻¹ corresponds to C=N stretching of aromatic rings. researchgate.net |

| C-S Stretch (thiazole ring) | 700 - 800 | The thiazole sulfur vibration appears around 748 cm⁻¹ in a related ligand. researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive proof of the molecular structure of 2-Benzothiazolamine, 5-phenyl- in the solid state, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms. nih.gov

The structure of 2-amino-5-phenylbenzothiazole has been confirmed by single-crystal X-ray analysis. nih.gov While detailed crystallographic data for this specific compound requires accessing crystallographic databases, analysis of closely related structures, such as the parent 2-(2′-aminophenyl)benzothiazole, reveals key structural features that are likely conserved. nih.gov For instance, the benzothiazole system is typically planar. nih.govmdpi.com

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by various intermolecular interactions. ias.ac.inresearchgate.net In the solid state, molecules of 2-aminobenzothiazole derivatives are often linked by hydrogen bonds. researchgate.net The primary amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. nih.gov

Conformational Analysis and Torsional Angles in the Solid State

Conformational analysis in the solid state focuses on the rotational arrangement of different parts of the molecule. A key parameter for 2-Benzothiazolamine, 5-phenyl- is the torsional angle (or dihedral angle) between the plane of the benzothiazole ring system and the plane of the 5-phenyl substituent. This angle dictates the degree of coplanarity between the two aromatic systems.

In the related isomer 2-(2′-aminophenyl)benzothiazole, the angle between the benzothiazole plane and the phenyl ring is reported to be small, in the range of 4.1–5.4°, indicating a nearly planar structure. nih.govmdpi.com This planarity is often facilitated by intramolecular hydrogen bonding. mdpi.com For the title compound, the degree of twist between the 5-phenyl group and the benzothiazole core is influenced by steric hindrance with adjacent atoms and the demands of efficient crystal packing. mdpi.com The specific torsional angle determines the extent of π-conjugation between the two ring systems, which in turn affects the electronic properties of the molecule, such as its UV-Vis absorption. mdpi.com

| Structural Feature | Description | Reference Data/Observation |

|---|---|---|

| Molecular Geometry | The overall shape and planarity of the molecule. | The structure of 2-amino-5-phenylbenzothiazole has been confirmed by X-ray analysis. nih.gov Related isomers show a nearly planar structure. nih.govmdpi.com |

| Intermolecular Hydrogen Bonding | N-H···N interactions linking molecules in the crystal. | The amino group acts as a hydrogen-bond donor and the thiazole nitrogen as an acceptor, forming dimers or chains. researchgate.netnih.gov |

| π-π Stacking | Interactions between aromatic rings. | Phenyl and benzothiazole rings can stack, contributing to crystal stability. ias.ac.in |

| Torsional Angle (Benzothiazole-Phenyl) | The twist between the two main ring systems. | In a related isomer, this angle is small (4.1–5.4°), indicating high planarity. nih.govmdpi.com This angle impacts electronic conjugation. mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. For 2-Benzothiazolamine, 5-phenyl-, the spectrum is characterized by absorption bands corresponding primarily to π → π* and n → π* transitions. researchgate.net

The spectrum of the parent 2-aminobenzothiazole shows absorption peaks around 320 nm, attributed to an n → π* transition, and at 261 nm and 208 nm, corresponding to π → π* transitions of the aromatic system. researchgate.net The n → π* transition involves the excitation of a non-bonding electron from the nitrogen or sulfur heteroatoms to an anti-bonding π* orbital. The π → π* transitions involve the excitation of electrons within the conjugated π-system of the aromatic rings.

The introduction of the 5-phenyl group is expected to extend the conjugated system, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. researchgate.net This is because extending conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com Therefore, the λₘₐₓ values for the π → π* transitions in 2-Benzothiazolamine, 5-phenyl- are expected to be higher than those observed for the unsubstituted 2-aminobenzothiazole. researchgate.net The solvent environment can also influence the position of these absorption bands. researchgate.net

| Electronic Transition | Approximate Wavelength (λₘₐₓ) | Description |

|---|---|---|

| π → π | 200 - 300 nm | High-energy transition within the aromatic π-system. Observed at 261 nm and 208 nm in 2-aminobenzothiazole. researchgate.net |

| π → π (Intramolecular Charge Transfer) | > 300 nm | Lower-energy transition in the extended conjugated system. The 5-phenyl group is expected to shift this band to a longer wavelength. researchgate.net |

| n → π | ~320 - 350 nm | Transition of non-bonding electrons (from N or S) to an anti-bonding π orbital. Observed at 320 nm in 2-aminobenzothiazole. researchgate.net |

Computational and Theoretical Investigations of 2 Benzothiazolamine, 5 Phenyl

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule. For 2-Benzothiazolamine, 5-phenyl-, such studies would provide valuable insights into its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Optimized Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and predicting its vibrational frequencies. A DFT study on 2-Benzothiazolamine, 5-phenyl- would likely involve the use of a functional, such as B3LYP, and a suitable basis set to accurately model its electronic structure. The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its molecular architecture.

Furthermore, the calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the compound. For instance, a computational study on related 2-aminobenzothiazole (B30445) derivatives has shown that the amino group at the 2-position typically exhibits characteristic symmetric and antisymmetric stretching vibrations. mdpi.com A similar analysis for the 5-phenyl derivative would be crucial for its spectroscopic identification.

Ab Initio Methods for Electronic Properties (e.g., HOMO-LUMO Energy Gaps)

Ab initio methods, which are based on first principles of quantum mechanics, are employed to calculate various electronic properties. A key parameter is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally suggests that the molecule is more reactive and can be more easily excited. irjweb.com

For 2-Benzothiazolamine, 5-phenyl-, the HOMO is expected to be localized on the electron-rich benzothiazole (B30560) ring system and the amino group, while the LUMO would likely be distributed over the aromatic system. The precise energy gap would quantify its potential for charge transfer interactions. Studies on analogous compounds have shown that the nature and position of substituents on the benzothiazole core can significantly influence the HOMO-LUMO gap. shd-pub.org.rs

Table 1: Hypothetical Electronic Properties of 2-Benzothiazolamine, 5-phenyl-

| Property | Expected Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | High | Indicates electron-donating ability |

| LUMO Energy | Low | Indicates electron-accepting ability |

Note: The values in this table are illustrative and would need to be determined by specific ab initio calculations for 2-Benzothiazolamine, 5-phenyl-.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scirp.org The MEP surface of 2-Benzothiazolamine, 5-phenyl- would likely show negative potential (electron-rich regions) around the nitrogen atoms of the amino group and the thiazole (B1198619) ring, making them susceptible to electrophilic attack. Conversely, positive potential (electron-deficient regions) would be expected around the hydrogen atoms of the amino group. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. scirp.org

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of a molecule and its behavior in different environments are key aspects of its chemical nature. Conformational analysis and molecular dynamics simulations provide insights into these dynamic properties.

Exploration of Conformational Landscape and Tautomeric Forms

The phenyl group at the 5-position of 2-Benzothiazolamine can rotate relative to the benzothiazole ring, leading to different conformers. A detailed conformational analysis would identify the most stable conformer and the energy barriers between different rotational states. A study on similar structures has indicated that two stable conformers can exist at 0° and 180° dihedral angles. mdpi.com

Furthermore, 2-aminobenzothiazoles can exist in different tautomeric forms, namely the amino and imino forms. researchgate.net Computational studies on the parent 2-aminothiazole (B372263) have shown that the amino tautomer is generally the more stable form. researchgate.net A similar investigation for 2-Benzothiazolamine, 5-phenyl- would be necessary to determine the predominant tautomer and the energetic favorability of tautomerization.

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of a molecule can be significantly influenced by the surrounding solvent. Molecular dynamics simulations in different solvents would reveal how solvent polarity and hydrogen bonding capabilities affect the conformational preferences of 2-Benzothiazolamine, 5-phenyl-. For instance, polar solvents might stabilize more polar conformers or tautomers. nih.gov Understanding these solvent effects is critical for predicting the behavior of the compound in various chemical and biological environments.

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry offers powerful tools to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. For 2-Benzothiazolamine, 5-phenyl-, these methods can identify the most probable sites for electrophilic and nucleophilic attack, and map out the energy landscapes of its potential transformations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict the outcome of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are key determinants of a molecule's reactivity.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its susceptibility to nucleophilic attack and its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For 2-Benzothiazolamine, 5-phenyl-, the presence of the electron-rich amino group and the phenyl substituent, along with the benzothiazole core, influences the distribution and energy of its frontier orbitals. The amino group and the phenyl ring are expected to contribute significantly to the HOMO, making the nitrogen atom and specific positions on the aromatic rings potential sites for electrophilic attack. The benzothiazole ring system, particularly the carbon atom of the C=N bond, is likely to be a primary contributor to the LUMO, marking it as a potential site for nucleophilic attack.

A computational study on a series of 2-aminobenzothiazole derivatives using Density Functional Theory (DFT) provides insights into the electronic properties of this class of compounds. The HOMO-LUMO energy gaps for these analogues were found to be in the range of 4.46–4.73 eV. mdpi.com A lower HOMO-LUMO gap indicates higher reactivity. The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can further pinpoint the specific atoms that are most likely to participate in chemical reactions. mdpi.com In these maps, regions of negative electrostatic potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. mdpi.com

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Analogous Benzothiazole Derivatives (Note: The following data is for analogous 2-aminobenzothiazole derivatives and is used to infer the properties of 2-Benzothiazolamine, 5-phenyl-)

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Analogue 1 (p-methylphenyl substituent) | -5.98 | -1.27 | 4.71 |

| Analogue 2 (p-methoxyphenyl substituent) | -5.85 | -1.25 | 4.60 |

| Analogue 3 (m-trifluoromethylphenyl substituent) | -6.32 | -1.86 | 4.46 |

| Analogue 4 (unsubstituted phenyl) | -6.05 | -1.32 | 4.73 |

This is an interactive data table. You can sort the columns by clicking on the headers.

Data is illustrative and based on findings for similar structures in the literature. mdpi.com

Transition state theory is a cornerstone of computational reaction dynamics, allowing for the detailed investigation of reaction mechanisms. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The energy of the transition state, known as the activation energy, determines the rate of the reaction.

Computational methods, such as DFT, can be used to locate and characterize transition state structures on a potential energy surface. By calculating the vibrational frequencies of the transition state, it is possible to confirm that it represents a true saddle point, with one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving 2-Benzothiazolamine, 5-phenyl-, such as electrophilic substitution on the phenyl ring or acylation of the amino group, transition state analysis can provide a detailed picture of the reaction pathway. For instance, in a proposed C-N coupling reaction of 2-aminobenzothiazole with a boronic acid, a plausible mechanism involves the formation of a copper complex, followed by transmetallation, oxidative addition, and reductive elimination. rsc.org Computational analysis of each step would involve locating the transition state and calculating the associated energy barriers, thus providing a comprehensive understanding of the reaction's feasibility and kinetics.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies of Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Cheminformatics involves the use of computational methods to analyze and manage chemical data, often in the context of drug discovery.

QSAR studies on benzothiazole analogues have been conducted to understand the structural features that contribute to their biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. nih.govbenthamscience.com These studies typically involve calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Molecular descriptors can be categorized into several types, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical (3D) descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties, such as partial charges and orbital energies.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

A QSAR study on the antiproliferative activity of a series of benzothiazole derivatives against a T-cell lymphoma cell line identified the importance of 3D-MoRSE (Molecular Representation of Structures based on Electronic diffraction) and BCUT (Burden eigenvalues) descriptors. mdpi.com These descriptors relate to the 3D distribution of atomic mass, polarizability, and van der Waals volumes, highlighting the influence of molecular shape and electronic properties on the observed biological activity. mdpi.com

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Benzothiazole Analogues

| Descriptor Class | Descriptor Name | Description |

| 3D-MoRSE | Mor30m | 3D distribution of atomic mass at a scattering parameter of 29 Å⁻¹ |

| 3D-MoRSE | Mor09p | 3D distribution of atomic polarizability at a scattering parameter of 8 Å⁻¹ |

| BCUT | BELp1 | Lowest negative eigenvalue weighted by polarizability |

| BCUT | BEHv6 | Highest positive eigenvalue weighted by van der Waals volumes |

This is an interactive data table. You can sort the columns by clicking on the headers.

Data is illustrative and based on findings for similar structures in the literature. mdpi.com

Cheminformatics tools are also employed to analyze large datasets of chemical compounds, predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and perform virtual screening to identify potential drug candidates. For analogues of 2-Benzothiazolamine, 5-phenyl-, these approaches can help in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Mechanistic Insights into the Biological Activity of 2 Benzothiazolamine, 5 Phenyl Excluding Clinical and Safety Data

Biochemical and Cellular Target Identification and Validation

The initial step in elucidating the biological activity of a compound like 2-Benzothiazolamine, 5-phenyl- involves identifying and validating its direct molecular targets within a biological system. This is a critical phase that provides the foundation for understanding its mechanism of action at a biochemical level.

Enzyme Inhibition and Activation Studies

A primary avenue of investigation for novel bioactive compounds is their effect on enzyme activity. For a compound such as 2-Benzothiazolamine, 5-phenyl-, researchers would typically screen it against a panel of enzymes to determine if it acts as an inhibitor or an activator. These studies are crucial for identifying potential therapeutic targets and understanding the compound's pharmacological profile.

Key parameters determined in these assays include the half-maximal inhibitory concentration (IC50) or the activation constant (Ka). These values provide a quantitative measure of the compound's potency. For instance, related benzothiazole (B30560) derivatives have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), as well as monoamine oxidase B (MAO-B). However, no specific IC50 values for 2-Benzothiazolamine, 5-phenyl- against these or any other enzymes are currently available in published literature.

Table 1: Hypothetical Enzyme Inhibition Data for 2-Benzothiazolamine, 5-phenyl- (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

| Enzyme Target | IC50 (nM) | Assay Type |

|---|---|---|

| Not Determined | - | - |

Receptor Binding and Ligand-Target Interactions

Another critical aspect of target identification is the assessment of a compound's ability to bind to cellular receptors. Radioligand binding assays are commonly employed to determine the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki). This provides insights into the potential for the compound to act as an agonist, antagonist, or modulator of receptor activity.

Derivatives of the 2-aminobenzothiazole (B30445) scaffold have been investigated for their interaction with various receptors, including adenosine (B11128) and aryl hydrocarbon receptors. These interactions can trigger downstream signaling events that mediate the compound's biological effects. At present, there are no published studies detailing the receptor binding profile or Ki values for 2-Benzothiazolamine, 5-phenyl-.

Table 2: Hypothetical Receptor Binding Affinity for 2-Benzothiazolamine, 5-phenyl- (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

| Receptor Target | Ki (nM) | Radioligand |

|---|---|---|

| Not Determined | - | - |

Protein-Ligand Docking and Molecular Dynamics Simulations of Interactions

Computational methods such as protein-ligand docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a small molecule and its protein target. These in silico approaches can provide valuable insights into the binding mode, orientation, and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For 2-Benzothiazolamine, 5-phenyl-, molecular docking studies would be instrumental in predicting its binding affinity and pose within the active site of potential enzyme or receptor targets. MD simulations could further elucidate the stability of these interactions over time. While docking studies have been performed on other benzothiazole derivatives against targets like p56lck and DNA gyrase, no such computational analyses have been reported specifically for 2-Benzothiazolamine, 5-phenyl-.

Elucidation of Cellular Pathway Modulation

Following the identification of molecular targets, the next step is to understand how the interaction of 2-Benzothiazolamine, 5-phenyl- with these targets translates into a cellular response. This involves investigating the modulation of intracellular signaling pathways and its impact on fundamental cellular processes.

Investigation of Signaling Cascades Affected by 2-Benzothiazolamine, 5-phenyl-

The binding of a compound to its target can trigger a cascade of downstream signaling events. Techniques such as Western blotting and reporter gene assays are used to study the phosphorylation status of key signaling proteins and the activity of transcription factors. This helps to map the specific pathways that are activated or inhibited by the compound.

For example, studies on related benzothiazole compounds have shown modulation of pathways involving the aryl hydrocarbon receptor. However, the specific signaling cascades affected by 2-Benzothiazolamine, 5-phenyl- have not yet been elucidated.

Studies on Cellular Processes (e.g., Cell Cycle Regulation, Apoptosis in vitro)

Ultimately, the modulation of signaling pathways can lead to observable changes in cellular behavior. In vitro assays are used to assess the effects of a compound on processes such as cell proliferation, cell cycle progression, and programmed cell death (apoptosis). Flow cytometry and microscopy-based techniques are commonly used for these investigations.

While some 2-aminobenzothiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines, there is currently no available data on the in vitro effects of 2-Benzothiazolamine, 5-phenyl- on these fundamental cellular processes.

Structure-Activity Relationship (SAR) Studies of 2-Benzothiazolamine, 5-phenyl- Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 2-aminobenzothiazole derivatives correlates with their biological function. These studies have revealed that the benzothiazole nucleus is a key element for activity, and modifications to its substituents can dramatically alter potency and selectivity. nih.govresearchgate.net

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with several key components identified as crucial for its biological activity. nih.govnih.gov Molecular modeling and SAR studies have highlighted the importance of the benzothiazole ring system, which can engage in hydrophobic interactions with biological targets. acs.org The amino group at the C-2 position and the endocyclic nitrogen atom are also critical, as they are well-positioned to act as hydrogen bond donors or acceptors, or to be functionalized to interact with electrophilic reagents. nih.govnih.gov

In derivatives analogous to the 2-Benzothiazolamine, 5-phenyl- structure, the key pharmacophoric elements often include:

The Benzothiazole Core : This bicyclic system is often essential for activity, with substitutions on the benzene (B151609) ring modulating potency. nih.gov

The C-2 Amino Group : This group is a common site for modification, allowing for the attachment of various side chains that can interact with specific residues in target proteins. nih.govnih.gov

Linker Groups : In many active derivatives, groups such as amides, ureas, or sulfonyl moieties are used to connect the benzothiazole core to other fragments, and these linkers are critical for maintaining the correct orientation and distance between interacting pharmacophores. acs.orgnih.gov

For instance, in a series of fatty acid amide hydrolase (FAAH) inhibitors, the sulfonyl group, a piperidine (B6355638) ring, and the benzothiazole moiety were identified as the key components for activity. acs.org Modeling studies suggested these compounds might act as transition-state analogues, with the benzothiazole ring contributing to potency through hydrophobic interactions with the enzyme. acs.org

The modification of substituents on both the benzothiazole and phenyl rings has a profound impact on the mechanistic activity of these compounds. SAR studies have systematically explored these variations to optimize potency and selectivity for various biological targets.

For dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), SAR studies of benzothiazole-phenyl analogs showed that adding trifluoromethyl groups to the aromatic rings was well-tolerated by the target enzymes. nih.gov Specifically, placing these electron-withdrawing groups at the ortho and para positions of a phenyl ring attached to the core structure was favorable for inhibitory activity. nih.gov

In the context of anticancer activity, substitutions on the phenyl ring significantly influence cytotoxicity. nih.gov For a series of 2-aminobenzothiazole-thiazolidinedione hybrids, the introduction of a substituent on the phenyl ring was found to enhance cytotoxic activity, while moving the substituent from the C4 to the C2 position led to a notable decrease in activity. nih.gov In another study on 2-phenyl benzothiazole derivatives, acetylation of an amino group on the phenyl ring markedly increased cytotoxic activity against the T47D breast cancer cell line. ut.ac.ir The presence of a methoxy (B1213986) group also led to slightly better inhibitory activity compared to hydroxyl-containing counterparts. ut.ac.ir Conversely, introducing a bromine atom to the 2-aryl residue decreased potency. ut.ac.ir

The table below summarizes the observed impact of various substituents on the activity of benzothiazole derivatives based on published research.

| Core Structure | Substituent & Position | Target/Activity | Observed Impact on Activity | Reference |

|---|---|---|---|---|

| Benzothiazole-phenyl analogs | Trifluoromethyl (CF3) at ortho/para positions of phenyl ring | sEH/FAAH Inhibition | Well-tolerated, maintains potency | nih.gov |

| 2-Phenyl benzothiazole | Acetylation of 4-amino group on phenyl ring | Cytotoxicity (T47D cells) | Markedly increased activity | ut.ac.ir |

| 2-Phenyl benzothiazole | Methoxy (OCH3) group on benzothiazole ring | Cytotoxicity (T47D cells) | Slightly improved activity vs. OH group | ut.ac.ir |

| 2-Phenyl benzothiazole | Bromine (Br) on 2-aryl residue | Cytotoxicity (T47D cells) | Decreased potency | ut.ac.ir |

| 2-Aminobenzothiazole | Electron-withdrawing groups (e.g., methylsulfonyl) | Antiproliferative Activity | Preferred for activity | nih.gov |

| 2-Aminobenzothiazole | Electron-donating groups | Antiproliferative Activity | Detrimental to potency | nih.gov |

In Vitro Biological Screening and Mechanistic Profiling

The discovery and mechanistic elucidation of benzothiazole derivatives frequently rely on a combination of high-throughput screening and targeted cell-based assays.

High-Throughput Screening (HTS) has been instrumental in identifying novel benzothiazole-based compounds with therapeutic potential. For example, an HTS campaign led to the discovery of a benzothiazole analogue as a potent inhibitor of fatty acid amide hydrolase (FAAH). acs.org This initial "hit" served as the starting point for further chemical optimization based on SAR studies to develop more potent and selective "lead" compounds. acs.org HTS allows for the rapid evaluation of large chemical libraries against a specific biological target, making it a crucial first step in many drug discovery programs involving benzothiazole scaffolds.

Following initial identification, a battery of cell-based assays is employed to determine the biological effects and mechanism of action of lead compounds. For antiproliferative benzothiazole derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cytotoxicity and cell viability. ut.ac.irsemanticscholar.org

Studies on 2-phenyl benzothiazole derivatives have utilized the MTT assay to evaluate their cytotoxic effects against various cancer cell lines, including:

T47D (breast cancer). ut.ac.irrsc.org

AsPC-1, Capan-2, BxPC-3 (pancreatic cancer). semanticscholar.org

A549 (lung cancer). rsc.orgacs.org

MCF-7 (breast cancer). nih.govacs.org

HCT-116 (colon cancer). nih.govrsc.org

For instance, a series of novel 2-phenyl benzothiazole derivatives were evaluated against the T47D breast cancer cell line, which led to the identification of N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide as the most potent cytotoxic agent in the series. ut.ac.ir In other studies, benzothiazole derivatives have been tested for their ability to inhibit specific enzymes in cell-free or cell-based assays. Novel 2-aminobenzothiazole compounds were evaluated for their inhibitory activity against the PI3Kγ enzyme. acs.org Interestingly, some compounds with high anticancer efficacy against lung and breast cancer cell lines showed minimal activity against PI3Kγ, suggesting their mechanism of action involves other cellular targets. acs.org

The table below provides examples of cell lines and assays used in the mechanistic profiling of benzothiazole derivatives.

| Cell Line | Cancer Type | Assay Type | Purpose | Reference |

|---|---|---|---|---|

| T47D | Breast Cancer | MTT Assay | Evaluate cytotoxicity/cell viability | ut.ac.irrsc.orgut.ac.ir |

| A549 | Lung Cancer | MTT Assay | Evaluate cytotoxicity/cell viability | rsc.orgacs.org |

| MCF-7 | Breast Cancer | MTT Assay | Evaluate cytotoxicity/cell viability | nih.govacs.org |

| HCT-116 | Colon Cancer | MTT Assay | Evaluate cytotoxicity/cell viability | nih.govrsc.org |

| AsPC-1, Capan-2, BxPC-3 | Pancreatic Cancer | MTT Assay | Evaluate cytotoxicity/cell viability | semanticscholar.org |

| Various | N/A | Enzyme Inhibition Assay | Determine inhibitory activity against specific enzymes (e.g., PI3Kγ, FAAH) | acs.orgacs.org |

| HFF-1 | Normal Fibroblasts | MTT Assay | Evaluate selectivity against non-cancerous cells | semanticscholar.org |

Advanced Applications and Roles of 2 Benzothiazolamine, 5 Phenyl in Chemical Research

Catalysis and Organocatalysis Utilizing 2-Benzothiazolamine, 5-phenyl- Motifs

The unique electronic and structural characteristics of the 2-aminobenzothiazole (B30445) core make its derivatives valuable components in the design of novel catalysts and ligands. These compounds have demonstrated significant potential in both metal-catalyzed and organocatalytic transformations.

The 2-aminobenzothiazole framework is a versatile platform for creating ligands for catalysis. The nitrogen atoms within the heterocyclic system can coordinate with metal centers, while the phenyl substituent at the 5-position can be modified to fine-tune the steric and electronic properties of the resulting ligand. Researchers have developed multi-target ligands based on the benzothiazole-phenyl structure for applications in medicinal chemistry, which also informs their potential use in catalysis. nih.govnih.gov For instance, derivatives have been synthesized to act as potent and selective inhibitors for enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), demonstrating the scaffold's utility in creating molecules that can interact specifically with active sites. nih.govnih.gov This principle of specific molecular interaction is fundamental to the design of ligands for asymmetric catalysis, where precise control over the chemical environment of a metal catalyst is paramount.

Derivatives of the benzothiazole (B30560) core have been effectively employed in organocatalysis to achieve high levels of stereoselectivity. A notable application is the asymmetric Mannich/cyclization tandem reaction between 2-benzothiazolimines and 2-isothiocyanato-1-indanones. mdpi.com This reaction, catalyzed by a chiral thiourea (B124793) derivative, produces novel spirocyclic compounds containing both benzothiazolimine and indanone scaffolds with excellent yields and stereoselectivities. mdpi.com

The reaction creates products with adjacent tertiary and quaternary stereocenters, a challenging motif in organic synthesis. mdpi.com The success of this transformation highlights the utility of the benzothiazole structure in guiding stereoselective outcomes. mdpi.com Another approach involves the reaction of 2-lithiated benzothiazoles with (S)-N-tert-butanesulfinylketimines to prepare previously unknown amino-benzothiazol derivatives with high diastereoselectivities. rsc.org

| Product Compound | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|

| (2′R,5S)-1-(Benzo[d]thiazol-2-yl)-5-phenyl-2-thioxospiro[imidazolidine-4,2′-inden]-1′(3′H)-one | 79% | >20:1 | 98% |

| (2′R,5S)-1-(6-Methoxybenzo[d]thiazol-2-yl)-5-phenyl-2-thioxospiro[imidazolidine-4,2′-inden]-1′(3′H)-one | 83% | >20:1 | 97% |

| (2′R,5S)-1-(Benzo[d]thiazol-2-yl)-6′-chloro-5-phenyl-2-thioxospiro[imidazolidine-4,2′-inden]-1′(3′H)-one | 69% | 15:1 | 96% |

Materials Science Applications of 2-Benzothiazolamine, 5-phenyl-

The rigid, planar, and electron-rich nature of the 2-Benzothiazolamine, 5-phenyl- scaffold makes it an attractive building block for advanced functional materials. Its derivatives are being explored for their integration into polymers and for their unique optical properties.

The ability of heterocyclic compounds like benzothiazole derivatives to self-assemble into ordered structures is a key area of materials science research. Thiazolo[5,4-d]thiazole, a related heterocyclic system, has been functionalized with amide groups to create chromophores that undergo supramolecular polymerization. nih.gov By carefully selecting the length of alkyl side-chains, researchers can direct the assembly into either one-dimensional (1D) nanofibers or two-dimensional (2D) crystalline sheets. nih.gov This control is achieved through a competition between van der Waals interactions of the side-chains and weaker C–H⋯S and C–H⋯N interactions between the π-conjugated cores. nih.gov This principle of controlled dimensionality via molecular design is directly applicable to polymers and assemblies incorporating the 2-Benzothiazolamine, 5-phenyl- motif, opening avenues for creating soft functional materials with tunable electronic properties. nih.gov

Benzothiazole derivatives are recognized as important chromophores and are widely used in the development of luminescent materials. mdpi.com Their photophysical properties can be finely tuned by chemical modification. mdpi.comnih.gov For instance, the introduction of hydroxyl groups in specific positions relative to the benzothiazole core can enable an excited-state intramolecular proton transfer (ESIPT) process. rsc.org This phenomenon leads to a large Stokes shift and results in emission in different regions of the visible spectrum. rsc.org

Researchers have synthesized a series of structurally similar benzothiazole derivatives that emit different colors of light. rsc.org One derivative exhibits blue-violet emission, while others with the potential for ESIPT emit in the green and orange regions. rsc.org By combining these three compounds in a polymer matrix, white-light emission can be achieved with CIE chromaticity coordinates of (0.31, 0.32), demonstrating a simple method for fabricating white-light emitting devices. rsc.org The inherent fluorescence of these compounds also makes them suitable for use as light-emitting elements in chemical sensors and organic light-emitting devices (OLEDs). mdpi.com

| Compound Name | Key Structural Feature | Emission Color (in aggregated state) | Underlying Process |

|---|---|---|---|

| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | Standard benzothiazole core | Blue-Violet | Standard fluorescence |

| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | Hydroxyl group ortho to N | Green | ESIPT |

| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | Hydroxyl group ortho to C2 | Orange | ESIPT |

Role as Chemical Probes or Research Tools

The 2-Benzothiazolamine, 5-phenyl- scaffold is a privileged structure in medicinal chemistry and is frequently used to develop chemical probes and research tools for studying biological systems. Its derivatives have been designed as potent and selective inhibitors for various enzymes, enabling the investigation of specific biological pathways.

Notable examples include: